Dithiophen-2-ylmethanol
Overview
Description
Dithiophen-2-ylmethanol is an organic compound that features a methanol group attached to a thiophene ring Thiophenes are a class of heterocyclic compounds containing sulfur, which are known for their aromatic properties and significant roles in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dithiophen-2-ylmethanol typically involves the reaction of thiophene derivatives with formaldehyde under acidic or basic conditions. One common method is the Grignard reaction, where a thiophene Grignard reagent reacts with formaldehyde to yield this compound. Another approach involves the use of thiophene-2-carboxaldehyde, which undergoes reduction to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Dithiophen-2-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form dithiophen-2-ylmethanone.
Reduction: The compound can be reduced to form dithiophen-2-ylmethane.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Dithiophen-2-ylmethanone.
Reduction: Dithiophen-2-ylmethane.
Substitution: Various halogenated thiophene derivatives.
Scientific Research Applications
Dithiophen-2-ylmethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives, which are important in materials science and organic electronics.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: this compound is used in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of dithiophen-2-ylmethanol in biological systems involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. Its aromatic thiophene ring allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological effects. The exact pathways and targets are still under investigation, but its potential as a bioactive molecule is promising.
Comparison with Similar Compounds
Thiophene: The parent compound, which lacks the methanol group.
Thiophene-2-carboxaldehyde: A precursor in the synthesis of dithiophen-2-ylmethanol.
Dithiophen-2-ylmethane: The reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both the thiophene ring and the methanol group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Properties
IUPAC Name |
dithiophen-2-ylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6,9-10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSAYQUFPNWRMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=CS2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285319 | |
Record name | dithiophen-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-84-8 | |
Record name | NSC41367 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dithiophen-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40285319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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